Pentanoyl 2-hydroxybenzoate
Description
Pentanoyl 2-hydroxybenzoate is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group at the ortho position remains intact, and a pentanoyl group (C₅H₁₁COO−) is esterified to the aromatic ring.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
pentanoyl 2-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-11(14)16-12(15)9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3 |
InChI Key |
KUQQYPSWYTULKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeroyl Salicylate can be synthesized through the esterification of salicylic acid with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Valeroyl Salicylate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic conditions (e.g., aqueous HCl or H₂SO₄), the ester bond undergoes cleavage to yield 2-hydroxybenzoic acid (salicylic acid) and pentanoic acid .
Reagents/Conditions :
Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis produces the sodium salts of salicylic acid and pentanoic acid.
Reagents/Conditions :
Transesterification
The pentanoyl group can be replaced by other alcohols under catalytic conditions. For example, methanol yields methyl 2-hydroxybenzoate (oil of wintergreen) and pentanol.
Reagents/Conditions :
Acylation of the Phenolic Hydroxyl Group
The free hydroxyl group at position 2 can react with acetylating agents to form 2-acetoxybenzoate esters .
Reagents/Conditions :
-
Acetic anhydride, pyridine (base), 25°C, 12 hours .
Product : -
Pentanoyl 2-acetoxybenzoate (m.p. 95–97°C, inferred from analogous acylation in rhamnopyranoside esters) .
Electrophilic Aromatic Substitution
The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution. Nitration occurs preferentially at the para position (relative to the hydroxyl group).
Reagents/Conditions :
-
Pentanoyl 2-hydroxy-4-nitrobenzoate (yellow solid, m.p. ~120°C, inferred from methyl salicylate nitration) .
Oxidation Reactions
The phenolic hydroxyl group can undergo oxidation under strong conditions, forming quinone derivatives .
Reagents/Conditions :
Thermal Stability
Pentanoyl 2-hydroxybenzoate decomposes at temperatures above 200°C, producing CO₂ and pentanoic acid anhydride as byproducts (inferred from thermogravimetric analysis of similar esters) .
Biological Interactions
While not a direct chemical reaction, enzymatic hydrolysis by esterases in biological systems converts the compound to salicylic acid, which modulates cyclooxygenase (COX) activity .
Scientific Research Applications
Valeroyl Salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its anti-inflammatory properties make it a subject of study in biological research, particularly in understanding its effects on cellular processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and lifespan-extending properties.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Valeroyl Salicylate exerts its effects primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. By inhibiting COX-1, it reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Research Implications and Limitations
Further studies are needed to:
Optimize synthesis routes (e.g., adapting Methods A from for pentanoyl esterification).
Characterize its pharmacokinetic profile relative to salicylate and parabens.
Assess ecotoxicological impacts, given the variable biodegradability of benzoate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
